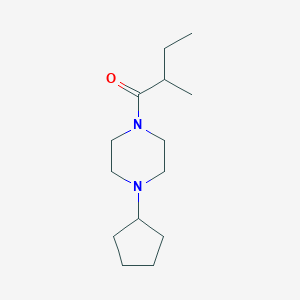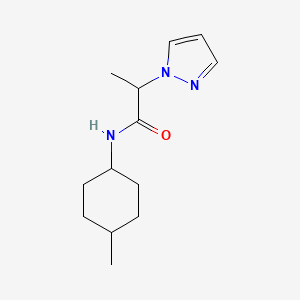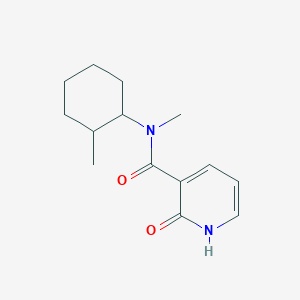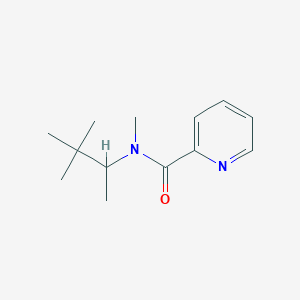
1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one, also known as 4-CPrC, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of compounds that are structurally similar to amphetamines and have stimulant effects on the central nervous system. 4-CPrC is a relatively new compound that has gained attention in the scientific community due to its potential applications in research.
作用机制
The exact mechanism of action of 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and serotonin. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant effects of 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one.
Biochemical and Physiological Effects
Studies have shown that 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one has a number of biochemical and physiological effects. It has been shown to increase locomotor activity in animals, indicating its stimulant properties. It has also been shown to increase the release of dopamine and serotonin in the brain, which is consistent with its mechanism of action. Additionally, 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one has been shown to have anxiogenic effects, meaning that it can increase anxiety levels in animals.
实验室实验的优点和局限性
One advantage of using 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one in lab experiments is its specificity for dopamine and serotonin reuptake inhibition. This makes it a useful tool for studying the effects of these neurotransmitters on various physiological processes. However, one limitation is that its effects are relatively short-lived, with a half-life of only a few hours. This can make it difficult to study long-term effects of the compound.
未来方向
There are several potential future directions for research on 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Its effects on dopamine and serotonin release make it a potentially useful tool for modulating these neurotransmitters in the brain. Additionally, further research could be done to investigate the long-term effects of 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one on the brain and other physiological systems. This could help to determine its safety and potential therapeutic applications.
合成方法
The synthesis of 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one involves several steps that require specialized equipment and expertise. The process typically involves the use of reagents such as cyclopentylmagnesium bromide and 2-methyl-2-butanol, which are reacted in the presence of a catalyst such as copper iodide. The resulting product is then purified using techniques such as column chromatography to obtain a pure sample of 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one.
科学研究应用
1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one has shown potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one has effects on the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. This makes 1-(4-Cyclopentylpiperazin-1-yl)-2-methylbutan-1-one a potentially useful tool for studying the mechanisms of these neurotransmitters and their role in various physiological and pathological processes.
属性
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-3-12(2)14(17)16-10-8-15(9-11-16)13-6-4-5-7-13/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMCKMFNMYCSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)
![N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)
![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)

![N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494643.png)

![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)

![2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B7494659.png)
